![molecular formula C15H27BrN2O3 B13876071 tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]propyl]carbamate](/img/structure/B13876071.png)
tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]propyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromoacetyl group, and a cyclopentylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]propyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2-bromoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromoacetyl chloride. The resulting intermediate is then reacted with cyclopentylamine to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromoacetyl group in tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]propyl]carbamate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.
Reduction Reactions: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopentylamino group, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed:
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts and ligands for chemical reactions.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the synthesis of bioactive molecules for drug discovery.
Medicine:
- Explored for its potential as a therapeutic agent in the treatment of certain diseases.
- Studied for its ability to modulate biological pathways and molecular targets.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]propyl]carbamate involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The cyclopentylamino group may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can modulate various biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
- tert-butyl N-(2-bromoacetyl)carbamate
- tert-butyl N-(2-oxoethyl)carbamate
- tert-butyl N-(2-bromoethyl)carbamate
Comparison:
- tert-butyl N-(2-bromoacetyl)carbamate: Similar in structure but lacks the cyclopentylamino group, which may result in different reactivity and biological activity.
- tert-butyl N-(2-oxoethyl)carbamate: Contains an oxoethyl group instead of a bromoacetyl group, leading to different chemical properties and reactivity.
- tert-butyl N-(2-bromoethyl)carbamate: Similar but with a bromoethyl group instead of a bromoacetyl group, affecting its chemical behavior and potential applications.
Uniqueness: tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]propyl]carbamate is unique due to the presence of both the bromoacetyl and cyclopentylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C15H27BrN2O3 |
|---|---|
Molecular Weight |
363.29 g/mol |
IUPAC Name |
tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]propyl]carbamate |
InChI |
InChI=1S/C15H27BrN2O3/c1-11(10-17-14(20)21-15(2,3)4)18(13(19)9-16)12-7-5-6-8-12/h11-12H,5-10H2,1-4H3,(H,17,20) |
InChI Key |
MRAFVHIXPJTOKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)N(C1CCCC1)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


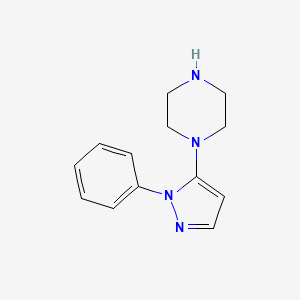
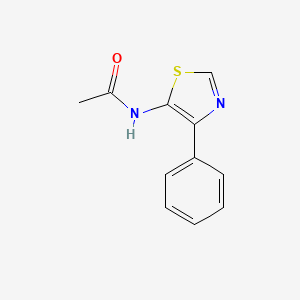
![Ethyl 5-amino-2-[4-(methyloxy)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B13876012.png)
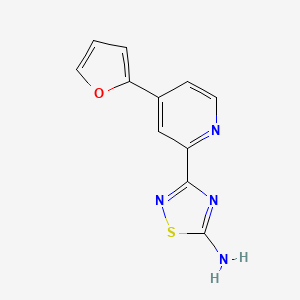
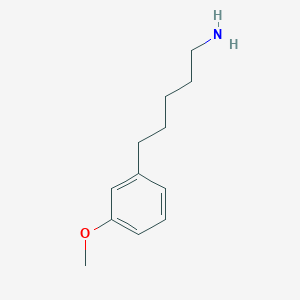
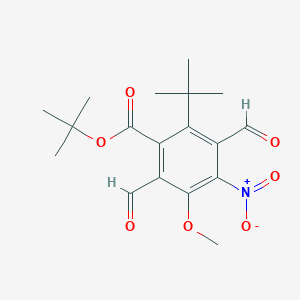
![1h-Indazole-1-carboxylic acid,6-amino-3-[2-(dimethylamino)ethoxy]-,1,1-dimethylethyl ester](/img/structure/B13876040.png)

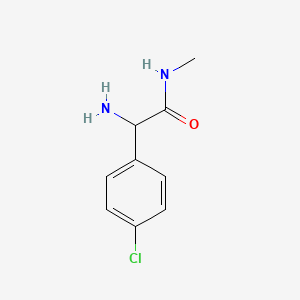
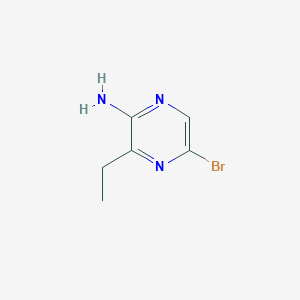
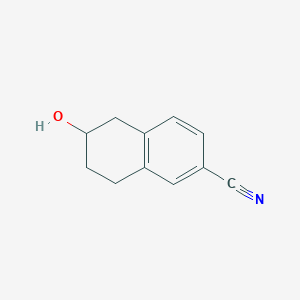
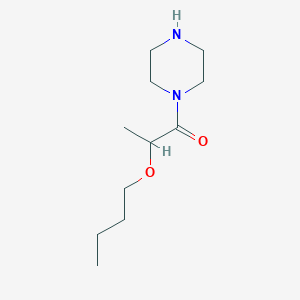
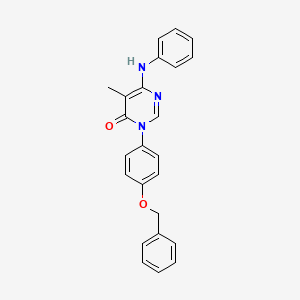
![3-[(4-chloro-2-fluorophenyl)methyl]-2H-indazole](/img/structure/B13876065.png)
